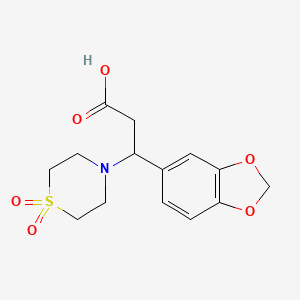

3-(1,3-Benzodioxol-5-yl)-3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1,3-Benzodioxol-5-yl)-3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid is a useful research compound. Its molecular formula is C14H17NO6S and its molecular weight is 327.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(1,3-Benzodioxol-5-yl)-3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid, with the CAS number 439096-88-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H17NO6S, with a molecular weight of 327.35 g/mol. Its structure features a benzodioxole moiety and a thiazine derivative, which may contribute to its biological properties.

Research indicates that compounds similar to this compound may interact with various biological pathways. For instance:

- GPR40 Agonism : Compounds that share structural similarities have been shown to activate G-protein coupled receptors (GPR40), which play a role in insulin secretion and glucose metabolism. This pathway is particularly relevant for potential antidiabetic applications .

Antidiabetic Effects

A study investigating derivatives of propanoic acid highlighted the importance of GPR40 agonists in enhancing glucose-stimulated insulin secretion (GSIS). The findings suggest that compounds with similar structures can significantly elevate insulin release from pancreatic β-cells under high glucose conditions .

Antimicrobial Activity

Another aspect of biological activity involves antimicrobial properties. Research has demonstrated that certain derivatives exhibit inhibitory effects against various pathogens, including Candida albicans and Staphylococcus aureus. For example, compounds were tested for minimum inhibitory concentrations (MIC), showing effectiveness at concentrations around 64 µg/mL against yeast-like fungi .

Table 1: Summary of Biological Activities

Aplicaciones Científicas De Investigación

3-(1,3-Benzodioxol-5-yl)-3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid is a complex organic compound with a propanoic acid backbone linked to a benzodioxole moiety and a thiazine derivative. Its molecular formula is C14H17NO6S, and it has a molar mass of approximately 327.35 g/mol . The presence of both benzodioxole and thiazine groups suggests potential for diverse biological activities and applications in medicinal chemistry.

Potential Applications

- Medicinal Chemistry The compound can be utilized in synthetic pathways for modifying the compound or creating derivatives with enhanced properties. Preliminary studies suggest that this compound exhibits significant biological activities. Interaction studies focus on its binding affinity with various biological targets, which is crucial for assessing the viability of this compound in clinical settings.

- Research Purposes This compound is intended for research purposes and is not approved for human consumption .

Structural Comparison

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Amino benzoic acid | Simple aromatic amine | Antimicrobial | Lacks complex ring systems |

| 2-Hydroxybenzoic acid | Hydroxy group on benzene | Anti-inflammatory | No thiazine component |

| Benzothiazole derivatives | Thiazole ring present | Antibacterial | Does not contain benzodioxole |

Análisis De Reacciones Químicas

Electrophilic Reactivity and Acid-Catalyzed Activation

The compound contains a propanoic acid group and a 1,3-benzodioxol moiety, which may participate in acid-catalyzed reactions. In Brønsted superacids (e.g., triflic acid, TfOH) or Lewis acids (e.g., AlCl₃), similar compounds undergo protonation at carbonyl oxygens or conjugated double bonds, forming reactive intermediates such as O-protonated or O,C-diprotonated species . For example:

- Protonation pathways :

| Intermediate | Electrophilicity Index (ω, eV) | Charge at Reactive C | LUMO Contribution |

|---|---|---|---|

| Ba | 5.2 | +0.02 e | ~27–30% |

| Bg | 5.3 | +0.02 e | ~27–30% |

These intermediates may engage in electrophilic aromatic substitution (EAS) with arenes, yielding hydroarylation products .

Carboxylic Acid Derivatives

The propanoic acid group can undergo standard derivatization reactions:

- Esterification : Reaction with methanol and dimethyl sulfate yields methyl esters (e.g., 1g–i in related systems) .

- Amidation : Potential coupling with amines under activating agents (e.g., DCC, EDCl).

1,3-Benzodioxol Reactivity

The benzodioxol group is electron-rich and may participate in:

- Oxidative cleavage : Under strong oxidants (e.g., KMnO₄), the dioxolane ring could open to form catechol derivatives.

- Electrophilic substitution : Nitration or halogenation at the 5-position of the benzodioxol ring.

Thiazinan Sulfone Reactivity

The 1,1-dioxo-1λ⁶,4-thiazinan group is a sulfonamide derivative with potential for:

- Nucleophilic substitution : The sulfone group may act as a leaving group in SN2 reactions.

- Coordination chemistry : Interaction with metal catalysts (e.g., AlCl₃) to form complexes, enhancing electrophilic activation .

Biological Activity and Stability

While not a direct reaction, the compound exhibits antifungal activity against Candida albicans (MIC = 64 µg/mL) and Staphylococcus aureus (MIC = 128 µg/mL) . Stability under physiological conditions is critical for its bioactivity, with potential degradation pathways including:

- Hydrolysis : Acid-catalyzed cleavage of the benzodioxol or thiazinan rings.

- Decarboxylation : Loss of CO₂ under thermal or acidic conditions.

Synthetic Routes and Byproducts

Though direct synthesis data for this compound is limited, analogous 3-arylpropanoic acids are synthesized via:

- Knoevenagel condensation : Between benzodioxol carbaldehydes and malonic acid .

- Hydroarylation : In TfOH or AlCl₃, using arenes as nucleophiles .

| Step | Conditions | Yield (%) |

|---|---|---|

| Condensation | Malonic acid, Δ, Brønsted acid | 53–75 |

| Hydroarylation | TfOH, 0°C, 2 h | 60–80 |

Computational Insights

DFT calculations on analogous systems show:

Propiedades

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-3-(1,1-dioxo-1,4-thiazinan-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6S/c16-14(17)8-11(15-3-5-22(18,19)6-4-15)10-1-2-12-13(7-10)21-9-20-12/h1-2,7,11H,3-6,8-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWYOCZOZSPZQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C(CC(=O)O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.